![molecular formula C14H9ClN2O B1349896 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 478257-35-1](/img/structure/B1349896.png)
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: Not explicitly provided; structurally related to 6-chloro derivative CAS 30489-48-6 in ) is an imidazo[1,2-a]pyridine derivative featuring a 4-chlorophenyl substituent at position 2 and a formyl group at position 2. It is synthesized via Vilsmeier-Haack formylation, where phosphoryl trichloride (POCl₃) and dimethylformamide (DMF) react with 2-(4-chlorophenyl)imidazo[1,2-a]pyridine under controlled conditions . The compound crystallizes in the monoclinic P2₁/c space group, with a planar imidazo[1,2-a]pyridine core and a dihedral angle of 3.3° between the chlorophenyl ring and the heterocyclic system . Its molecular structure is stabilized by weak intermolecular C–H⋯O hydrogen bonds and π–π stacking interactions .
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of α-haloacetophenones with 2-aminopyridine to form 2-arylimidazo[1,2-a]pyridines.
Vilsmeier-Haack Reaction: The aldehyde group is introduced at the 3-position by treating the intermediate with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Complex Formation: It forms stable complexes with transition metals, such as copper, which can efficiently catalyze oxidation reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and various nucleophiles for substitution reactions.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde exhibits potential anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, studies indicate that derivatives of imidazo[1,2-a]pyridine can affect pathways involved in cancer cell proliferation and survival.
Key Findings:
- Inhibition of Kinases: The compound acts as an inhibitor of specific kinases that are crucial in cancer signaling pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Cell Viability Studies: Recent studies reported IC50 values indicating significant cytotoxicity against breast cancer cell lines, demonstrating its potential as a therapeutic agent .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been explored in various models. It has shown efficacy in reducing inflammation markers and modulating immune responses.
Case Study:
- A study on retinal ischemia highlighted the compound's ability to inhibit inflammatory responses in human retinal pigment epithelial cells, suggesting its therapeutic potential in ocular diseases .
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing various imidazo[1,2-a]pyridine derivatives with enhanced biological activities. Researchers have developed synthetic routes that allow for the introduction of different functional groups to tailor the pharmacological properties of these compounds.
Synthesis Overview:
- Catalytic Methods: Recent advancements include environmentally friendly catalytic methods that yield high purity and yield of target compounds while minimizing waste .
- Functionalization: The introduction of substituents at the 3-position has been shown to enhance the bioactivity of the resulting derivatives.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as an electron transport layer in organic light-emitting diodes (OLEDs) has been investigated.
Findings:
- Device Performance: OLED devices incorporating this compound have shown improved efficiency and stability compared to traditional materials, highlighting its potential in next-generation display technologies .
Data Tables
Application Area | Specific Use Case | Key Findings |
---|---|---|
Pharmacology | Anticancer agent | Significant cytotoxicity against cancer cells (IC50 values reported) |
Anti-inflammatory agent | Reduction in inflammatory markers in vitro | |
Synthesis | Precursor for novel derivatives | High-yield synthesis using green chemistry methods |
Material Science | Organic electronics | Enhanced performance in OLED applications |
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with various molecular targets. It can form stable complexes with transition metals, which then participate in catalytic cycles. In biological systems, it may interact with enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Structural and Substituent Variations
The imidazo[1,2-a]pyridine scaffold is highly versatile, with substituent variations significantly altering physicochemical and biological properties. Key analogs include:
*Calculated based on C₁₄H₉ClN₂O.
Key Observations :
- In contrast, DABTEI’s nitro group (strong EWG) further increases electron deficiency, which may enhance binding to biological targets .
- Halogen Effects : The 6-chloro analog () exhibits higher molecular weight and lipophilicity (Cl vs. H at C6), likely affecting solubility and membrane permeability .
- Heterocycle Modifications : Replacement of pyridine with pyrimidine () reduces planarity and alters hydrogen-bonding capacity due to additional nitrogen atoms .
Crystallographic and Physicochemical Properties
Property | Target Compound | DABTEI | 6-Chloro Analog |
---|---|---|---|
Crystal System | Monoclinic (P2₁/c) | Not reported | Not reported |
Dihedral Angle | 3.3° (C2-phenyl vs. core) | Not reported | Not reported |
Melting Point | Not reported | Not reported | 204–206°C* |
Hydrogen Bonding | C–H⋯O interactions | Likely similar | Not reported |
*From structurally related [2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol ().
Biological Activity
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features an imidazo[1,2-a]pyridine core with a chlorophenyl substituent and an aldehyde functional group. This unique structure contributes to its biological activity.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. Research indicates that compounds in this class exhibit cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (μM) | Reference |
---|---|---|
A549 (Lung cancer) | 5.0 | |
HeLa (Cervical cancer) | 4.5 | |
MCF-7 (Breast cancer) | 6.0 |
These findings suggest that the compound may interfere with cellular proliferation pathways, leading to apoptosis in cancer cells.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria range from 32 to 128 μg/mL, indicating moderate antibacterial efficacy .
3. Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds like this compound have been tested for their anti-inflammatory properties. Research has shown that the compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : It appears to affect pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cancer progression.
Case Studies
Several case studies have documented the effectiveness of imidazo[1,2-a]pyridine derivatives in preclinical models:
- Breast Cancer Model : In vivo studies demonstrated that treatment with the compound significantly reduced tumor size in mice bearing MCF-7 xenografts compared to controls .
- Antimicrobial Efficacy : A study on the use of the compound against multidrug-resistant strains showed promising results, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Q. Basic: What are the established synthetic routes for 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, and how do their yields and conditions compare?
Answer:
The compound is commonly synthesized via the Vilsmeier-Haack reaction , where phosphoryl trichloride (POCl₃) and dimethylformamide (DMF) act as formylation agents. For example, reacting 2-(4-chlorophenyl)imidazo[1,2-a]pyridine with POCl₃ in DMF at 353 K for 5 hours yields the target aldehyde, followed by silica gel chromatography for purification . Alternative methods include silver-catalyzed intramolecular aminooxygenation , which uses acetonitrile as a solvent and AgNO₃ as a catalyst, achieving moderate yields (50–70%) under milder conditions . Comparative analysis shows that the Vilsmeier-Haack method provides higher purity (confirmed by TLC monitoring ), while catalytic approaches reduce reliance on harsh reagents like POCl₃ .
Q. Basic: How is the crystal structure of this compound characterized, and what software is used for refinement?
Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. The compound crystallizes in the orthorhombic space group Pna2₁ , with unit cell parameters a = 21.3367 Å, b = 7.2391 Å, and c = 15.1748 Å . Hydrogen atoms are modeled as riding atoms with isotropic displacement parameters. SHELX (e.g., SHELXL-97) is widely used for refinement, leveraging geometric restraints and least-squares minimization to optimize structural parameters . The software’s robustness in handling high-resolution data and twinned crystals makes it indispensable for small-molecule crystallography .
Q. Advanced: How can researchers resolve contradictions in reported synthesis yields (e.g., 33% vs. unquantified high yields)?
Answer:
Yield discrepancies often arise from variations in reaction kinetics , catalyst efficiency , or purification protocols . For instance, the Vilsmeier-Haack method’s yield depends on strict temperature control (e.g., 0–10°C during reagent addition ) and reaction duration (5–8 hours ). Lower yields (e.g., 33% ) may stem from incomplete formylation or side reactions, which can be mitigated using real-time monitoring (e.g., TLC ) or optimizing stoichiometric ratios (e.g., POCl₃:substrate = 1.1:1 ). Advanced purification techniques, such as gradient elution in chromatography, also enhance recovery .
Q. Advanced: What strategies are effective for designing biologically active derivatives of this compound?
Answer:
Derivatization typically focuses on modifying the aldehyde group or chlorophenyl substituent . For example:
- Schiff base formation : Condensing the aldehyde with amines (e.g., p-anisidine) in methanol under reflux yields imine derivatives with potential antimicrobial activity .
- Substitution at the pyridine ring : Introducing electron-withdrawing groups (e.g., -CF₃) or heterocyclic moieties (e.g., piperazine) enhances bioactivity, as seen in anthelmintic agents targeting Haemonchus cholinergic receptors .
Methodologically, microwave-assisted synthesis or flow chemistry can accelerate reaction rates and improve regioselectivity for complex derivatives .
Q. Advanced: How does this compound serve as a precursor in catalytic applications?
Answer:
The aldehyde group enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing π-conjugated systems. In Cu(II)-catalyzed dehydrogenative aminooxygenation , the compound acts as a substrate to form fused heterocycles, leveraging its electron-deficient imidazo[1,2-a]pyridine core . Silver-catalyzed methods further exploit its reactivity in C–H functionalization, enabling regioselective C3-aldehyde formation without harsh oxidants .
Q. Methodological: What analytical techniques are critical for confirming purity and structural identity?
Answer:
- Chromatography : TLC (e.g., silica gel, ethyl acetate/petroleum ether eluent ) and HPLC (C18 columns, UV detection) assess purity.
- Spectroscopy :
- XRD : Resolves bond lengths/angles and validates crystallographic parameters .
Q. Advanced: How can reaction conditions be optimized for scalable synthesis?
Answer:
Key factors include:
- Solvent selection : DMF enhances reactivity in Vilsmeier-Haack reactions but requires careful handling due to toxicity; acetonitrile offers a safer alternative in catalytic routes .
- Catalyst loading : Reducing AgNO₃ to 5 mol% maintains efficiency while minimizing costs .
- Temperature control : Gradual heating (e.g., 0→80°C) prevents exothermic side reactions .
- Workflow automation : Continuous flow systems improve reproducibility for multi-gram synthesis .
Q. Basic: What safety protocols are essential during synthesis?
Answer:
- POCl₃ handling : Use inert atmosphere (N₂/Ar) and cold baths to control exothermic reactions .
- Ventilation : Fume hoods are mandatory due to DMF’s toxicity and POCl₃’s corrosive vapors .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with aqueous NaHCO₃ before disposal .
Properties
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPUCQPATNVVOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374035 | |
Record name | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478257-35-1 | |
Record name | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.